

diisopropanolamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropanolamine

Cat. No.: B056660

[Get Quote](#)

Diisopropanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropanolamine (DIPA) is a versatile organic compound classified as a secondary amino alcohol.^{[1][2]} Its bifunctional nature, stemming from the presence of both secondary amine and hydroxyl groups, allows it to serve a multitude of functions in various industrial and commercial applications.^[2] This technical guide provides an in-depth overview of the chemical structure, core physicochemical properties, and relevant experimental methodologies for **diisopropanolamine**, tailored for a scientific audience.

Chemical Structure and Identification

Diisopropanolamine is structurally a diethanolamine molecule substituted with methyl groups at the 1 and 1' positions.^{[1][2]} It is a secondary amino compound, a secondary alcohol, and an aminodiol.^{[1][2]}

Chemical Structure Diagram

Caption: Chemical structure of **Diisopropanolamine** (DIPA).

Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	1-(2-hydroxypropylamino)propan-2-ol	[1][3]
CAS Number	110-97-4	[1][3][4]
Molecular Formula	C ₆ H ₁₅ NO ₂	[1][3][5]
Molecular Weight	133.19 g/mol	[1][3][5]
Synonyms	DIPA, Bis(2-hydroxypropyl)amine, 1,1'-Iminobis-2-propanol	[3][5][6]

Physicochemical Properties

Diisopropanolamine is typically a white to yellow crystalline solid at room temperature, which may also appear as a colorless liquid upon melting.[1][2] It is hygroscopic and may turn yellow upon exposure to air and light.[1][7]

Physical Properties

Property	Value	Conditions	Reference(s)
Appearance	White to yellow crystalline solid or colorless liquid	Ambient	[1][2]
Odor	Ammoniacal, fishy	-	[1][2]
Melting Point	42 - 45 °C (107.6 - 113 °F)	-	[2][3][4]
Boiling Point	249 - 250 °C (480 - 482 °F)	745 - 760 mmHg	[2][3][4]
Density	0.99 - 1.004 g/cm ³	20 - 42 °C	[1][2][3]
Vapor Pressure	0.015 - 0.02 mmHg	20 °C	[4][8]
Flash Point	127 - 138 °C (260 - 280 °F)	Closed Cup	[3][6][8]
Autoignition Temp.	310 °C (590 °F)	-	[8]
Viscosity	86 mPa·s	60 °C	[8]

Solubility and Chemical Parameters

Property	Value	Conditions	Reference(s)
Water Solubility	Completely soluble/miscible	20 °C	[4][8]
Alcohol Solubility	Miscible	-	[1]
Toluene Solubility	Slightly soluble	-	[1]
Hydrocarbon Sol.	Insoluble	-	[1]
pKa	9.1	-	[1][9]
LogP (Kow)	-0.82	-	[1]
pH	11 - 11.5	5-10% aqueous solution	[8][10][11]

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of **diisopropanolamine**. These protocols are based on internationally recognized standards.

Melting Point Determination

The melting point is determined using the capillary method. A small, pulverized sample of **diisopropanolamine** is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is placed in a calibrated melting point apparatus with a controlled heating block. An initial rapid heating can be performed to find an approximate melting range. For an accurate measurement, a second sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.^{[12][13]}

Boiling Point Determination

The boiling point is determined at a specified atmospheric pressure. A small quantity of the liquid sample is placed in a reaction vial or test tube with a boiling chip. A thermometer is positioned with the bulb just above the liquid surface to measure the vapor temperature. The sample is heated gently. The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. For accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg).

Density Measurement

The density of liquid **diisopropanolamine** (above its melting point) can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in standards like ASTM D4052 or ASTM D7777.^{[5][14]} A small sample is injected into a thermostated U-shaped tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The apparatus is calibrated using fluids of known density, such as dry air and pure water.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, following methodologies similar to those in OECD Guideline 112.[15][16] A solution of **diisopropanolamine** in water is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the pH at the half-equivalence point on the titration curve.

Solubility Determination

Qualitative solubility is determined by adding a small, measured amount of **diisopropanolamine** (e.g., 25 mg) to a specific volume of the solvent (e.g., 0.75 mL) in a test tube at a controlled temperature.[17] The mixture is agitated vigorously. The substance is classified as soluble if it dissolves completely. For water-soluble basic compounds like **diisopropanolamine**, solubility in acidic (5% HCl) and basic (5% NaOH) solutions is also tested to confirm its amine functionality.[17]

Flash Point Measurement

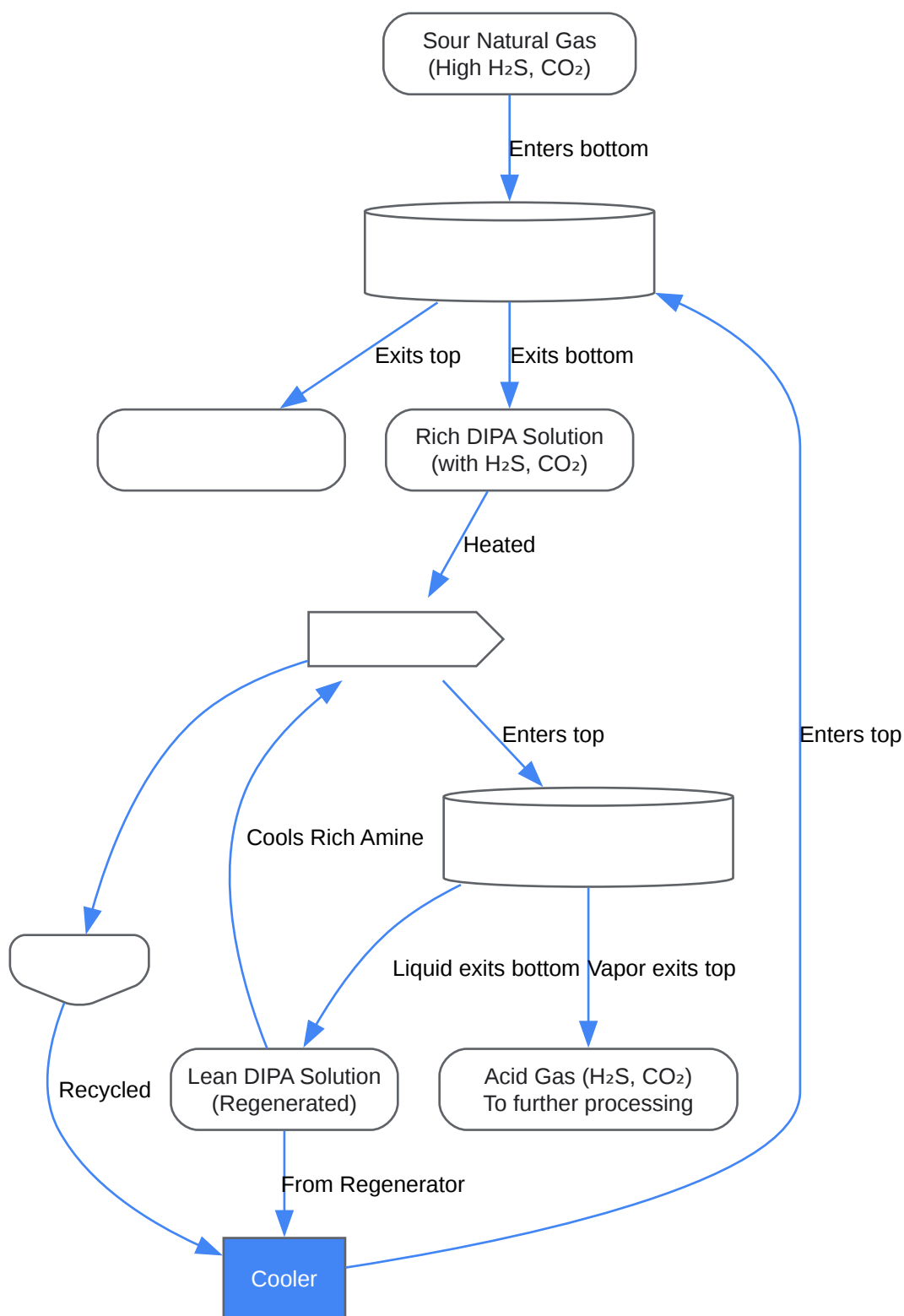
The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[1][2][9] A sample of **diisopropanolamine** is heated in the test cup at a slow, constant rate while being stirred. An ignition source is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][9]

Applications and Logical Workflows

Diisopropanolamine is used extensively as an emulsifier, stabilizer, surfactant, corrosion inhibitor, and chemical intermediate.[2][6] One of its major applications is in the "sweetening" of natural gas, where it is used to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[18][19]

Natural Gas Sweetening Process

The following diagram illustrates the logical workflow of an amine treating process for acid gas removal using an aqueous **diisopropanolamine** solution.



[Click to download full resolution via product page](#)

Caption: Logical workflow of the amine treating process for natural gas sweetening using DIPA.

In this process, sour gas containing H_2S and CO_2 enters an absorber column and comes into contact with a lean (regenerated) DIPA solution.^[20] The alkaline amine solution selectively absorbs the acidic gases.^[19] The resulting "rich" amine solution, now carrying the acid gases, is heated in a heat exchanger and then fed to a regenerator (stripper) column.^[20] In the regenerator, high temperature and low pressure cause the absorbed H_2S and CO_2 to be released from the amine solution. The regenerated "lean" amine is then cooled and pumped back to the absorber to repeat the cycle.^[20]

Spectral Data Summary

Spectroscopic data is crucial for the identification and quality control of **diisopropanolamine**.

Technique	Key Features / Observations	Reference(s)
^1H NMR	Spectral data available. Key shifts (in CDCl_3) are observed around 1.1-1.2 ppm (methyl protons), 2.5-2.8 ppm (methine and methylene protons adjacent to nitrogen), and a broad signal for the hydroxyl and amine protons.	[4][6]
^{13}C NMR	Spectral data available. Signals are expected for the methyl carbons (~21 ppm), the carbons attached to the nitrogen (~57 ppm), and the carbons bearing the hydroxyl group (~65 ppm).	[4][21]
FTIR	Conforms to structure. Expect broad O-H and N-H stretching bands (~3300-3400 cm^{-1}), C-H stretching (~2800-3000 cm^{-1}), and C-O stretching (~1050-1150 cm^{-1}).	[4][14][22]
Mass Spec.	Electron ionization mass spectrum available.	[4][18][23]

Safety and Handling

Diisopropanolamine is corrosive and can cause burns to the skin and eyes.[7] It is a combustible solid.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[24]

Conclusion

Diisopropanolamine possesses a unique combination of physical and chemical properties derived from its secondary amine and dual secondary alcohol functionalities. This guide has provided a detailed summary of its structure, quantitative properties, and the standard experimental protocols used for their determination. The included workflow for its application in gas sweetening highlights its industrial relevance. This information serves as a valuable technical resource for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. Diisopropanolamine | C₆H₁₅NO₂ | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. Diisopropanolamine(110-97-4) 1H NMR spectrum [chemicalbook.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. oecd.org [oecd.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Diisopropanolamine(110-97-4) MS spectrum [chemicalbook.com]
- 19. The role|Diisopropanolamine|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]
- 20. GAS SWEETENING PROCESSES | PDF [slideshare.net]
- 21. Diisopropanolamine(110-97-4) 13C NMR [m.chemicalbook.com]
- 22. Diisopropanolamine(110-97-4) IR Spectrum [m.chemicalbook.com]
- 23. Diisopropanolamine [webbook.nist.gov]
- 24. Diisopropylamine(108-18-9) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [diisopropanolamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056660#diisopropanolamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com